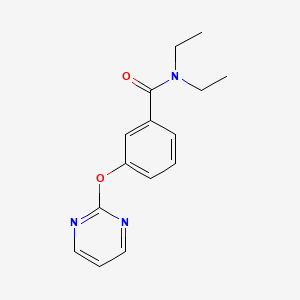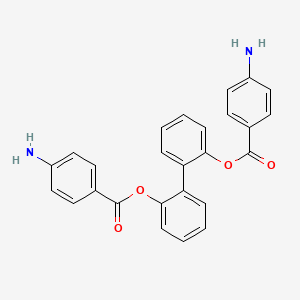
3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, often involves multistep reactions that include the formation of the pyridazine core, followed by the introduction of substituents at specific positions on the ring. One method involves the condensation of α-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(β-hydroxyalkyl)amino]pyrazine. Another approach includes reactions involving versatile, readily accessible precursors that are transformed through reactions with appropriate reagents to yield a series of pyrazole, pyridine, pyridinethione, and pyridazine derivatives (Meurer et al., 1992; Kheder et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyridazine ring, substituted with various groups that impact the molecule's biological activity and physicochemical properties. Detailed structure analysis can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These techniques allow for the elucidation of the compound's molecular framework and the spatial arrangement of its substituents (Sallam et al., 2021).
Chemical Reactions and Properties
Pyridazine derivatives, including 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, participate in various chemical reactions, highlighting their reactivity and the potential for further modification. These compounds can undergo nucleophilic substitution, cycloaddition, and electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Such reactions are essential for the synthesis of more complex derivatives with tailored biological activities (Deeb et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
The synthesis of compounds related to 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves various strategies that highlight its structural versatility and potential for creating novel molecules with significant biological activities. For instance, compounds synthesized through reactions involving piperazinyl and pyrazolyl moieties have shown a range of biological activities, owing to their structural features. The design and synthesis of these molecules are critical for exploring their applications in medicinal chemistry, including their roles as hypoglycemic agents, antimicrobials, and in drug discovery processes focusing on specific receptor targets (Meurer et al., 1992; Abdelhamid et al., 2012).
Biological Activities
Compounds incorporating elements of the 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine structure have been studied for their biological activities. Research has shown that modifications to the piperazinyl and pyrazolyl groups can lead to significant biological activities, including antimicrobial and antidiabetic properties. These studies contribute to understanding how structural variations can impact biological function and therapeutic potential, demonstrating the chemical's value in developing new therapeutic agents (Othman et al., 2020; Mekky & Sanad, 2020).
Chemical Interactions and Supramolecular Chemistry
The interactions and supramolecular assembly involving compounds similar to 3-(4-butyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine are key areas of research. These compounds participate in forming complex structures through hydrogen bonding and other intermolecular interactions. Studies in this area highlight the potential of such compounds in designing new materials and understanding the molecular basis of their assembly processes, which is crucial for pharmaceutical and material science applications (Wang et al., 2014).
Propiedades
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)21-11-9-20(10-12-21)14-5-6-15(18-17-14)22-8-7-13(2)19-22/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOFZDHWITVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
